"3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile" CAS number 175136-63-7
"3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile" CAS number 175136-63-7
An In-depth Technical Guide to 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile (CAS: 175136-63-7): A Core Scaffold for Kinase Inhibitor Discovery
Executive Summary
This technical guide provides a comprehensive overview of 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, propose a robust synthetic pathway, and contextualize its primary application as a promising scaffold for the development of targeted therapeutics. The core of this guide focuses on its potential as an inhibitor of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical mediator of cancer cell proliferation and survival.[1][2] Detailed experimental protocols for in vitro and cell-based validation are provided for researchers and drug development professionals seeking to explore this and related molecular frameworks.
Introduction: The Strategic Value of Fluorinated Acrylonitriles in Drug Design
The acrylonitrile moiety is a valuable building block in the synthesis of pharmacologically active molecules.[3] The nitrile group, with its strong dipole moment and compact size, can effectively participate in hydrogen bonding and fit within constrained enzyme active sites, making it a critical pharmacophore in modern drug design.[3] When combined with a phenyl ring, the resulting phenylacrylonitrile scaffold offers a versatile platform for therapeutic development, with derivatives showing promise in treating cancer, infections, and inflammatory disorders.[3]
The strategic incorporation of trifluoromethyl (CF3) groups, as seen in 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile, further enhances the molecule's drug-like properties. These groups are known to increase metabolic stability, improve binding affinity by engaging in hydrophobic interactions, and modulate the electronic properties of the molecule.[4] The convergence of the acrylonitrile functionality and the bis(trifluoromethyl)phenyl motif makes this compound a compelling starting point for developing potent and selective kinase inhibitors.
Physicochemical Properties and Safety Data
All quantitative data for 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile are summarized in the table below. This compound is intended for research and development purposes only.[5][6]
| Property | Value | Reference |
| CAS Number | 175136-63-7 | [5] |
| Molecular Formula | C₁₁H₅F₆N | [5] |
| Molecular Weight | 265.16 g/mol | [5] |
| Appearance | Not specified (Typically a solid) | N/A |
| Melting Point | Data not available | [5] |
Safety and Handling: Researchers must consult the full Safety Data Sheet (SDS) before handling.[5][7]
-
Hazards: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[5][7] It may cause respiratory irritation as well as serious skin and eye irritation.[8]
-
Precautions: Handle only in a chemical fume hood with adequate ventilation.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[5][7] Avoid breathing dust or vapor.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][7] Keep away from strong oxidizing agents.[5]
Synthesis and Characterization
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile can be efficiently achieved via a Knoevenagel condensation reaction. This classic method involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Knoevenagel Condensation
This protocol describes the reaction between 3,5-bis(trifluoromethyl)benzaldehyde and (3,5-bis(trifluoromethyl)phenyl)acetonitrile. The choice of a weak base like piperidine is crucial; it is strong enough to deprotonate the acetonitrile derivative to form a nucleophilic carbanion but not so strong as to promote side reactions with the aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq), (3,5-bis(trifluoromethyl)phenyl)acetonitrile (1.1 eq), and toluene as the solvent.[9]
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The piperidine acts as a base to facilitate the formation of the nucleophile.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap, which drives the equilibrium toward the product. Continue refluxing until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Application in Drug Discovery: Targeting the ERK/MAPK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival.[10][] Hyperactivation of this pathway, often due to mutations in RAS or BRAF genes, is a hallmark of many human cancers, including melanoma, colorectal, and lung cancers.[2][10][12] This makes the pathway a critical target for anticancer therapies.[][13]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of therapeutic intervention.
Rationale for Direct ERK Inhibition
While inhibitors targeting upstream components like BRAF and MEK have been clinically successful, tumors often develop resistance through reactivation of ERK signaling.[14][15] Therefore, directly inhibiting the terminal kinases of the cascade, ERK1 and ERK2, represents a compelling therapeutic strategy to overcome this resistance.[10][16] An effective ERK inhibitor functions by binding to the ATP-binding site of ERK1/2, preventing the phosphorylation of its downstream targets and thereby halting the proliferative signals.[10]
The 3-[3,5-bis(trifluoromethyl)phenyl]acrylonitrile scaffold is an ideal candidate for developing such inhibitors. The bulky, hydrophobic bis(trifluoromethyl)phenyl group can anchor the molecule within the ATP-binding pocket of ERK, while the acrylonitrile "warhead" can be further functionalized to enhance potency and selectivity.
Experimental Workflow for Screening and Validation
A logical, multi-step screening process is required to validate the inhibitory potential of the compound and its derivatives against the ERK pathway.
Caption: A typical screening cascade for validating a novel kinase inhibitor.
Protocol 1: In Vitro ERK2 Kinase Inhibition Assay
This biochemical assay provides a direct measure of the compound's ability to inhibit ERK2 enzymatic activity.
-
Reagents: Recombinant active ERK2 enzyme, biotinylated myelin basic protein (MBP) as a substrate, ATP, and a detection system (e.g., HTRF or AlphaScreen).
-
Compound Preparation: Prepare a serial dilution of 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and the ERK2 enzyme. Allow to incubate for 15-20 minutes to permit compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and biotinylated-MBP substrate. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be detected.
-
Reaction Quenching & Detection: After a set incubation period (e.g., 60 minutes), stop the reaction by adding EDTA. Add detection reagents (e.g., europium-labeled anti-phospho-MBP antibody and streptavidin-allophycocyanin).
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Western Blot for Target Engagement
This assay confirms that the compound can penetrate the cell membrane and inhibit ERK signaling in a cellular context.
-
Cell Culture: Culture a relevant cancer cell line (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive ERK activation) in appropriate media.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (a direct ERK substrate), and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful target engagement within the cell.
Conclusion and Future Directions
3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile represents a strategically designed chemical entity with substantial promise as a foundational scaffold for drug discovery, particularly in the realm of oncology. Its synthesis is straightforward, and its structural features are well-suited for targeting the ATP-binding site of kinases like ERK1/2. The workflows and protocols detailed in this guide provide a clear path for researchers to validate its biological activity and explore its therapeutic potential.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the acrylonitrile portion to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced Modeling: Employing computational docking studies to predict binding modes and guide the rational design of next-generation inhibitors.
-
In Vivo Efficacy: Advancing validated lead compounds into preclinical animal models, such as patient-derived xenografts (PDX), to assess their anti-tumor efficacy and safety profiles.[13]
Through systematic investigation, scaffolds like 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile can be developed into novel, targeted therapies for cancers driven by aberrant MAPK signaling.
References
-
Erk Signaling Pathway - Creative Diagnostics. [Link]
-
What are ERK inhibitors and how do they work? - Patsnap Synapse. [Link]
-
ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC - PubMed Central. [Link]
-
ERKs in Cancer: Friends or Foes? - AACR Journals. [Link]
-
Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis - PMC - PubMed Central. [Link]
-
Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC - NIH. [Link]
-
ERK Pathway Inhibitors: How Low Should We Go? | Cancer Discovery - AACR Journals. [Link]
-
ERK at Work - Targeting the ERK Pathway in Cancer - News - Champions Oncology. [Link]
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes - ACS Publications. [Link]
-
Safety Data Sheet. [Link]
-
How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively? [Link]
-
(3,5-Bis(trifluoromethyl)phenyl)acetonitrile | C10H5F6N | CID 603657 - PubChem. [Link]
- Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - US20070135662A1.
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PubMed Central. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. scbt.com [scbt.com]
- 7. keyorganics.net [keyorganics.net]
- 8. itwcp.de [itwcp.de]
- 9. (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | C10H5F6N | CID 603657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. umventures.org [umventures.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
